molecular formula C34H42N2O6 B2590475 ivDde-L-Lys(Fmoc)-OH CAS No. 1446752-60-8

ivDde-L-Lys(Fmoc)-OH

Cat. No.: B2590475
CAS No.: 1446752-60-8
M. Wt: 574.718
InChI Key: XHYVKYKHSHULFH-MHZLTWQESA-N
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Description

ivDde-L-Lys(Fmoc)-OH is a specialized lysine derivative extensively used in solid-phase peptide synthesis (SPPS). It features orthogonal protecting groups: the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group on the ε-amine and the Fmoc (9-fluorenylmethoxycarbonyl) group on the α-amine. This dual protection enables selective deprotection strategies, critical for synthesizing complex peptides with multiple modifications . The ivDde group is selectively removable under mild hydrazine conditions, while Fmoc is cleaved using piperidine, ensuring compatibility with Fmoc-based SPPS workflows . Applications range from site-specific biotinylation to the synthesis of branched peptides and dendrimers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ivDde-L-Lys(Fmoc)-OH typically involves the protection of the lysine molecule. The ε-amino group of lysine is protected with the ivDde group, and the α-amino group is protected with the Fmoc group. The protection process involves the following steps:

    Protection of the ε-amino group: The lysine molecule is reacted with ivDde chloride in the presence of a base such as triethylamine to form ivDde-L-Lys-OH.

    Protection of the α-amino group: The ivDde-L-Lys-OH is then reacted with Fmoc chloride in the presence of a base such as sodium bicarbonate to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

ivDde-L-Lys(Fmoc)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The ivDde group can be selectively removed using hydrazine in dimethylformamide (DMF), while the Fmoc group can be removed using piperidine in DMF.

    Substitution Reactions: The ε-amino group of lysine can undergo substitution reactions after the removal of the ivDde group.

Common Reagents and Conditions

    Hydrazine in DMF: Used for the selective removal of the ivDde group.

    Piperidine in DMF: Used for the removal of the Fmoc group.

Major Products Formed

    Lysine Derivatives: After deprotection, the lysine molecule can be further modified to form various lysine derivatives used in peptide synthesis.

Scientific Research Applications

Scientific Research Applications

The applications of ivDde-L-Lys(Fmoc)-OH are diverse and impactful across several fields:

  • Peptide Synthesis : It serves as a building block for synthesizing peptides with specific modifications, allowing researchers to create tailored peptides for various applications.
  • Drug Development : The compound is instrumental in developing peptide-based drugs and vaccines, enhancing therapeutic efficacy through precise modifications .
  • Bioconjugation : It facilitates the conjugation of peptides with other molecules, such as proteins and antibodies, which is essential for creating targeted therapies .
  • Protein Engineering : Researchers use this compound to modify proteins to study their structure and function, aiding in understanding biological processes .

Case Studies Highlighting Applications

Several studies illustrate the practical applications of this compound:

  • Study on Peptide Therapeutics : A research project utilized this compound to synthesize a peptide that acts as an inhibitor for a specific enzyme involved in cancer progression. The selective modification allowed for enhanced binding affinity and specificity .
  • Vaccine Development : In another study, peptides synthesized using this compound were conjugated with carrier proteins to develop a vaccine against a viral infection. The flexibility provided by the compound enabled effective immune response modulation .
  • Bioconjugation Techniques : Researchers demonstrated the use of this compound in creating bioconjugates that target specific cell types. This application showcased its potential in targeted drug delivery systems .

Mechanism of Action

The mechanism of action of ivDde-L-Lys(Fmoc)-OH involves the selective protection and deprotection of the lysine side chain. The ivDde group protects the ε-amino group, preventing unwanted reactions during peptide synthesis. The Fmoc group protects the α-amino group, allowing for the stepwise assembly of peptides. The selective removal of these protecting groups enables the modification of the lysine side chain at specific stages of the synthesis process.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of ivDde-L-Lys(Fmoc)-OH and Analogues

Compound Protecting Groups (α/ε) Molecular Weight Selectivity (Deprotection) Key Applications Yield/Stability Data
This compound Fmoc (α), ivDde (ε) 532.63 g/mol ivDde: Hydrazine; Fmoc: Piperidine Biotinylation, branched peptides ~90% yield in SPPS
Fmoc-L-Lys(Boc)-OH Fmoc (α), Boc (ε) 468.5 g/mol Boc: TFA; Fmoc: Piperidine Dendrimer synthesis 84–94% yield
Fmoc-L-Lys(Fmoc)-OH Fmoc (α), Fmoc (ε) 512.5 g/mol Fmoc: Piperidine (both sites) Multi-functionalized dendrimers 94% yield
DDE-Lys(Fmoc)-OH Fmoc (α), Dde (ε) 532.63 g/mol Dde: Hydrazine; Fmoc: Piperidine Similar to ivDde derivatives Poor solubility (~0.0004 mg/mL)
Fmoc-D-Lys(Ivdde)-OH Fmoc (α), ivDde (ε) 532.63 g/mol Stereochemistry (D-lysine) Chiral peptide engineering Requires specialized handling

Deprotection Efficiency and Stability

  • ivDde vs. Dde : Both ivDde and Dde are hydrazine-labile, but ivDde exhibits faster cleavage kinetics under identical conditions, reducing side reactions .
  • Boc vs. Fmoc : Boc (tert-butoxycarbonyl) requires strong acids like TFA for removal, limiting compatibility with acid-sensitive residues. Fmoc, cleaved by piperidine, is milder and widely preferred in SPPS .
  • Dual Fmoc Protection : Fmoc-L-Lys(Fmoc)-OH allows simultaneous α/ε-Fmoc deprotection, enabling rapid dendrimer assembly. However, this lacks orthogonality for sequential modifications .

Application-Specific Advantages

Biotinylation : this compound enables precise biotin installation at ε-amine after selective ivDde removal, critical for affinity tag applications .

Dendrimers : Fmoc-L-Lys(Fmoc)-OH facilitates high-generation dendrimers via iterative Fmoc deprotection/coupling, achieving >90% yields in defect-free structures .

Antimicrobial Peptides : Fmoc-L-Lys(Boc)-OH derivatives (e.g., compound 17 in ) show enhanced activity due to amphiphilic properties post-Boc removal .

Stability and Compatibility

  • Acid Sensitivity : Boc groups (in Fmoc-L-Lys(Boc)-OH) are labile under TFA, whereas ivDde and Fmoc remain stable, allowing orthogonal deprotection .
  • Base Sensitivity : Fmoc groups are susceptible to piperidine but stable under hydrazine, ensuring compatibility with ivDde cleavage .

Research Findings and Data

Table 2: Comparative Deprotection Conditions

Compound Deprotection Reagent Time Efficiency Side Reactions
This compound 2% Hydrazine/DMF 15 min >95% Minimal
Fmoc-L-Lys(Boc)-OH 95% TFA 1 h >90% Trt cleavage
Fmoc-L-Lys(Fmoc)-OH 20% Piperidine/DMF 30 min >98% β-elimination

Biological Activity

Introduction

ivDde-L-Lys(Fmoc)-OH, a derivative of lysine, is an orthogonally protected amino acid widely used in peptide synthesis. Its unique properties allow for selective modifications that are crucial in the development of therapeutic peptides and bioconjugates. This article explores the biological activity, applications, and research findings related to this compound.

This compound is characterized by the presence of the ivDde protecting group, which enhances the stability of the amino group during peptide synthesis. This compound has a molecular formula of C₃₄H₄₂N₂O₄ and a molecular weight of 620.77 g/mol . The ivDde group can be selectively removed under mild conditions (2% hydrazine in DMF), allowing for subsequent modifications without affecting other protecting groups .

Structure Table

PropertyValue
Molecular FormulaC₃₄H₄₂N₂O₄
Molecular Weight620.77 g/mol
Purity≥99.0% (HPLC)
CAS Number204777-78-6

The biological activity of this compound primarily arises from its incorporation into peptides, where it can influence various biological pathways. The compound acts as a versatile building block for synthesizing peptides that target specific receptors or pathways in biological systems.

Applications in Peptide Synthesis

  • Peptide Labeling : this compound has been successfully used in the synthesis of labeled peptides, such as the human α-calcitonin gene-related peptide, demonstrating its utility in fluorescence studies .
  • Site-Specific Modifications : The ability to remove the ivDde group selectively allows for site-specific modifications of lysine residues, facilitating the development of complex peptide architectures .

Case Studies

  • Fluorescent Peptides : A study demonstrated the successful incorporation of this compound into a peptide designed for fluorescence imaging. The removal of the ivDde group allowed for the attachment of fluorescent labels, enhancing visualization capabilities in cellular studies .
  • Therapeutic Peptides : Research has shown that peptides synthesized using this compound exhibit improved stability and efficacy when targeting specific receptors involved in metabolic pathways, such as GLP-1R agonists for insulin regulation .

Comparative Analysis with Other Lysine Derivatives

The following table compares this compound with other lysine derivatives commonly used in peptide synthesis:

CompoundStability to TFACleavage MethodApplications
This compoundHigh2% Hydrazine in DMFPeptide labeling, site-specific modifications
Fmoc-Lys(Dde)-OHModerate2% Hydrazine in DMFGeneral peptide synthesis
MeDmb-Lys(Fmoc)-OHLowTFALimited applications due to instability

Q & A

Q. How does the orthogonal protection strategy of ivDde-L-Lys(Fmoc)-OH enhance flexibility in Fmoc-based solid-phase peptide synthesis (SPPS)?

Level : Basic
Answer :
The ivDde (iminodiacetic acid dithioethyl ester) group is a sterically hindered derivative of Dde (dimethyl dithioacetal), enabling orthogonal protection of lysine sidechains during SPPS. Unlike traditional Dde, ivDde resists premature cleavage under piperidine treatment used for Fmoc removal, allowing sequential deprotection . This orthogonality permits selective modification of specific lysine residues (e.g., for fluorescent labeling or bioconjugation) while retaining Fmoc protection on the backbone. For example, the ivDde group can be removed with 2% hydrazine in DMF (30 min, RT) without disrupting Fmoc or acid-labile protecting groups like Boc .

Q. What solubility challenges arise when using this compound in SPPS, and how can they be addressed experimentally?

Level : Basic
Answer :
this compound has poor solubility in standard SPPS solvents (e.g., DMF or NMP) due to its hydrophobic ivDde moiety. Key physicochemical parameters include:

PropertyValueSource
LogP (consensus)3.86
TPSA121.8 Ų
Solubility (ESOL)0.000455 mg/mL

Mitigation strategies :

  • Use co-solvents (e.g., 20% DMSO in DMF) to improve dissolution.
  • Pre-activate the amino acid with HOBt/DIC for 5 min before coupling to enhance reactivity .
  • Optimize resin swelling with dichloromethane (DCM) before coupling to improve accessibility .

Q. How can researchers verify the selective removal of the ivDde group without compromising Fmoc protection?

Level : Advanced
Answer :
Analytical workflow :

UV-Vis Monitoring : The ivDde group absorbs at 280 nm. After hydrazine treatment, a decrease in absorbance confirms cleavage .

MALDI-TOF MS : Compare masses of intermediate peptides before and after deprotection. A mass shift of 126.12 Da (ivDde removal) should align with theoretical values .

HPLC Retention Time : Post-deprotection peptides exhibit shorter retention times due to increased hydrophilicity.

Case study : In a chlorothalonil conjugate synthesis, ivDde removal was confirmed via MALDI-TOF (observed: 1456.7 Da; theoretical: 1456.3 Da), with Fmoc intactness validated by Edman degradation .

Q. What protocols optimize coupling efficiency for this compound in sterically demanding peptide sequences?

Level : Advanced
Answer :
Optimization steps :

  • Double coupling : Use 2× molar excess of this compound with HATU/DIPEA in DMF (30 min per cycle) .
  • Microwave-assisted synthesis : Apply 25 W, 50°C for 10 min to enhance reaction kinetics .
  • Resin choice : Use low-loading (0.2 mmol/g) Wang resin to reduce steric hindrance .

Troubleshooting :

  • Incomplete coupling: Add 0.1 M OxymaPure to suppress racemization and improve yield .
  • Side reactions: Monitor for aspartimide formation via LC-MS; mitigate with 0.1 M HOAt during activation .

Q. How does the steric hindrance of ivDde impact stability during prolonged SPPS cycles?

Level : Advanced
Answer :
The ivDde group’s cyclohexenone ring provides steric shielding, preventing β-elimination or thiol exchange under basic conditions (e.g., piperidine). Stability tests show:

  • Fmoc compatibility : No cleavage observed after 24 hr in 20% piperidine/DMF .
  • Thermal stability : ivDde remains intact at 50°C for 6 hr in DMF, unlike Dde, which degrades under similar conditions .

Application note : In palmitoylated peptide synthesis, this compound maintained >95% stability over 72 hr, enabling sequential lipid and fluorescent labeling .

Q. What strategies prevent side reactions when synthesizing aspartyl-containing peptides with this compound?

Level : Advanced
Answer :
Aspartyl residues adjacent to this compound are prone to cyclization or β-sheet aggregation. Solutions include:

  • Backbone amide protection : Incorporate Hmb (2-hydroxy-4-methoxybenzyl) groups on preceding residues to disrupt hydrogen bonding .
  • Low-temperature coupling : Perform reactions at 4°C to slow aspartimide formation .
  • Post-synthesis analysis : Use ESI-MS to detect +18 Da (water adducts) or -17 Da (ammonia loss) indicative of side reactions .

Properties

IUPAC Name

(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)36-27(32(39)40)15-9-10-16-35-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,35,41)(H,39,40)/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUYNKHCHODACY-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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